molecular formula C12H15NO2 B6332508 8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 1335036-20-8

8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B6332508
CAS No.: 1335036-20-8
M. Wt: 205.25 g/mol
InChI Key: BBOVLYSNYGBTCQ-UHFFFAOYSA-N
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Description

8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one is a complex organic compound that features a bicyclic structure with a furan ring attached to it. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The furan ring is then introduced through a series of reactions, including alkylation and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the bicyclic structure can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Alcohol derivatives of the bicyclic structure.

    Substitution: Substituted furan compounds with different functional groups.

Scientific Research Applications

8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    8-oxa-3-azabicyclo[3.2.1]octan-2-one: A structurally similar compound with different functional groups.

    Furfurylamine derivatives: Compounds with a furan ring and amine group, used in various chemical applications.

Uniqueness

8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific combination of a furan ring and a bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-6-9-3-4-10(7-11)13(9)8-12-2-1-5-15-12/h1-2,5,9-10H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOVLYSNYGBTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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